2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol

Medicinal chemistry Fragment-based drug design Physicochemical profiling

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 302933-95-5) is a tetrasubstituted pyridine derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. The compound features a 3-amino-2-methoxy-6-methylpyridin-4-yl core bearing a tertiary alcohol (propan-2-ol) at the 4-position.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 302933-95-5
Cat. No. B13745275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol
CAS302933-95-5
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)OC)N)C(C)(C)O
InChIInChI=1S/C10H16N2O2/c1-6-5-7(10(2,3)13)8(11)9(12-6)14-4/h5,13H,11H2,1-4H3
InChIKeyHGULDOVOQYEEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 302933-95-5): Core Structural Identity and Procurement Baseline


2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 302933-95-5) is a tetrasubstituted pyridine derivative with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol [1]. The compound features a 3-amino-2-methoxy-6-methylpyridin-4-yl core bearing a tertiary alcohol (propan-2-ol) at the 4-position. It is listed in PubChem (CID 15521895) and is supplied as a research-grade building block by several chemical vendors [1]. The 3-aminopyridine motif is a recognized privileged scaffold in medicinal chemistry, particularly within kinase inhibitor programs targeting oncogenic kinases such as bRAF, where 3-methoxy-2-aminopyridine fragments have demonstrated high ligand efficiency [2]. However, published quantitative biological or physicochemical performance data specifically for this compound remain scarce in the open literature [2].

Why 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol Cannot Be Replaced by a Generic Pyridine Analog


The tetrasubstituted pyridine core of 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol integrates four distinct functional handles—a primary amine at position 3, a methoxy group at position 2, a methyl group at position 6, and a tertiary alcohol at position 4—each contributing uniquely to reactivity, hydrogen-bonding capacity, and steric profile. Removing or substituting any single group fundamentally alters the molecule's synthetic utility. For instance, the 3-amino group provides a nucleophilic site for amidation, diazotization, and reductive amination not available in the des-amino analog 2-(2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 2228745-60-4) [1]. Similarly, the 2-methoxy group modulates both electronic properties and lipophilicity (computed XLogP3-AA = 1.1) compared to the 2-chloro analog (CAS 1429913-15-4), which presents a halogen handle but lacks the hydrogen-bond acceptor capacity of the methoxy oxygen [1]. Generic substitution without retaining this precise substitution pattern risks compromising downstream synthetic efficiency, target binding, or ADME profile in lead optimization campaigns [2].

Quantitative Differentiation Evidence: 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol vs. Closest Analogs


3-Amino Substituent Confers Unique Hydrogen-Bond Donor Capacity Relative to Des-Amino and 2-Chloro Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups (3-NH₂ and tertiary –OH), whereas the des-amino analog 2-(2-methoxy-6-methylpyridin-4-yl)propan-2-ol (CAS 2228745-60-4) has only one HBD (tertiary –OH). The 2-chloro analog 2-(2-chloro-6-methylpyridin-4-yl)propan-2-ol (CAS 1429913-15-4) likewise has only one HBD. This difference is critical for target engagement in kinase active sites where the hinge-binding motif often requires a donor–acceptor pair [1].

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Supports Enhanced Permeability–Solubility Balance

The computed TPSA of the target compound is 68.4 Ų. By comparison, a structurally related 3-aminopyridine fragment 2-(3-aminopyridin-4-yl)propan-2-ol (CAS 13357-81-8, which lacks the 2-methoxy and 6-methyl substituents) has a lower molecular weight (152.19 g/mol) and an estimated TPSA of approximately 59 Ų. The increase to 68.4 Ų for the target compound arises from the additional methoxy oxygen and still falls within the Veber rule threshold (≤140 Ų) favorable for oral bioavailability, while the methyl and methoxy groups contribute to enhanced lipophilicity (XLogP3-AA = 1.1) versus the unsubstituted analog [1].

ADME optimization Drug-likeness Physicochemical profiling

3-Amino Group Enables Synthetic Diversification Not Accessible to 2-Chloro or 2-Unsubstituted Analogs

The primary aromatic amine at position 3 of the target compound permits a suite of well-established derivatization reactions—including amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, diazotization followed by Sandmeyer-type displacement, and reductive amination with aldehydes. In contrast, the 2-chloro analog (CAS 1429913-15-4) provides a halogen handle for cross-coupling (e.g., Suzuki, Buchwald–Hartwig) but lacks the nucleophilic amine for direct condensation, while the des-amino analog (CAS 2228745-60-4) offers neither handle [1]. 2-Methoxy-3-aminopyridine (the core scaffold precursor, CAS 20265-38-7) is a recognized pharmaceutical intermediate used in vitamin and sulfonamide syntheses, confirming the synthetic pedigree of the 3-amino-2-methoxypyridine motif .

Synthetic chemistry Building block utility Parallel library synthesis

3-Methoxy-2-aminopyridine Motif Has Demonstrated Ligand Efficiency in Kinase Inhibition—A Scaffold-Class Precedent

Compounds containing the 3-methoxy-2-aminopyridine substructure—the exact core embedded in the target compound—have been identified as potent bRAF kinase inhibitors with high ligand efficiency (LE) and excellent ADME profiles in lead optimization programs [1]. Specifically, (S)-1-((4-(3-(6-amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol (compound 1 in Peng et al., 2012) was a potent bRAF inhibitor. Although this comparator is a more elaborated structure than the target building block, it establishes that the 3-methoxy-2-aminopyridine pharmacophore is a validated kinase hinge-binding motif [1]. The target compound provides this motif with an additional 4-(propan-2-ol) handle not present in simpler 3-methoxy-2-aminopyridine fragments (e.g., CAS 20265-38-7), enabling direct incorporation into lead series without laborious functionalization.

Kinase inhibitor bRAF Ligand efficiency

Optimal Research and Procurement Scenarios for 2-(3-Amino-2-methoxy-6-methylpyridin-4-yl)propan-2-ol


Kinase Inhibitor Hit-to-Lead Programs Requiring a Pre-Functionalized 3-Methoxy-2-aminopyridine Core

Medicinal chemistry teams pursuing hinge-binding kinase inhibitors (bRAF, PDK1, ALK families) can directly employ this building block as a late-stage diversification intermediate. The 3-methoxy-2-aminopyridine substructure is a literature-precedented kinase recognition motif [1], and the pre-installed 4-(propan-2-ol) group enables further derivatization (e.g., Mitsunobu, oxidation to ketone, or O-alkylation) without requiring multi-step functionalization of simpler 2-methoxy-3-aminopyridine (CAS 20265-38-7). This is particularly valuable in parallel synthesis campaigns where rapid SAR exploration around the 4-position is rate-limiting.

Focused Library Synthesis Exploiting the 3-Amino Handle for Amide and Sulfonamide Diversity

The primary aromatic amine at position 3 provides a robust nucleophilic center compatible with high-throughput amide coupling and sulfonamide formation under standard parallel synthesis conditions. Unlike the 2-chloro analog (CAS 1429913-15-4), which requires palladium-catalyzed cross-coupling for diversification, the target compound supports direct condensation with commercially available carboxylic acid and sulfonyl chloride building blocks, reducing per-well reaction cost and simplifying purification workflows . This makes it a cost-effective choice for generating 96- or 384-well compound libraries.

Physicochemical Property Optimization in CNS-Penetrant or Oral Drug Discovery Programs

With a computed TPSA of 68.4 Ų, XLogP3-AA of 1.1, molecular weight of 196.25, and 2 HBD / 4 HBA, the compound occupies a favorable region of drug-like chemical space [1]. Its property profile aligns with CNS MPO desirability criteria (TPSA < 90 Ų, MW < 400) and oral bioavailability guidelines. When used as a core scaffold for lead generation, it offers a starting point that already satisfies multiple drug-likeness filters, reducing the need for property optimization during lead maturation.

Synthetic Intermediate for 3-Amino-2-methoxy-6-methylpyridin-4-yl-Derived Analog Synthesis

As a stable, storable solid (predicted melting point consistent with similar pyridine derivatives; density 1.135 g/cm³ computed [1]), this compound serves as a reliable stock intermediate for on-demand synthesis of more complex analogs. The tertiary alcohol at position 4 can be activated (e.g., converted to halide or mesylate) for nucleophilic displacement, while the 3-amino and 2-methoxy groups can be sequentially elaborated. This multi-handle architecture supports divergent synthesis strategies from a single procurement lot, minimizing inventory complexity.

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